molecular formula C9H6BrNO B3287455 Quinoline, 5-bromo-, 1-oxide CAS No. 846038-45-7

Quinoline, 5-bromo-, 1-oxide

Cat. No. B3287455
CAS RN: 846038-45-7
M. Wt: 224.05 g/mol
InChI Key: UBIMLGHWCOSFDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinolines and their derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized for the first time . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The heterocyclic quinoline or hydroquinoline core is an ubiquitous structural motif of numerous synthetic and natural compounds that find application in medicinal, bioorganic, agrochemical, and industrial chemistry . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .


Chemical Reactions Analysis

Quinolines undergo various transformations such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .

Safety and Hazards

Quinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, suspected of causing genetic defects, and may cause cancer .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

5-bromo-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-4-1-5-9-7(8)3-2-6-11(9)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIMLGHWCOSFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=[N+]2[O-])C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731856
Record name 5-Bromo-1-oxo-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline, 5-bromo-, 1-oxide

CAS RN

846038-45-7
Record name 5-Bromo-1-oxo-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromoquinoline (2.5 g, 12.02 mmol) in DCM (50 mL) was added m-CPBA (3.50 g, 15.62 mmol) in three portions at room temperature. Upon completion of addition, the reaction mixture was stirred at room temperature for 3 h. After this time, 1N NaOH (40 ml) was added to the reaction, and the resulting mixture was extracted with DCM (2×50 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated to afford the title compound (2.7 g, 99% yield) as light yellow solid. LCMS, [M+H]+=223.9. 1H NMR (400 MHz, CDCl3) δ 8.75 (d, J=8.8 Hz, 1H), 8.65 (d, J=6.0 Hz, 1H), 8.18 (d, J=8.8 Hz, 1H), 7.95 (d, J=7.7 Hz, 1H), 7.68-7.56 (m, 1H), 7.44 (dd, J=8.2, 6.0 Hz, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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